2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide is a complex organic compound that features a combination of heterocyclic structures, including a pyrimidine ring and a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the thienylsulfonyl group: This step involves the sulfonylation of the pyrimidine ring using a thienylsulfonyl chloride reagent.
Thioether formation: The thioether linkage is formed by reacting the sulfonylated pyrimidine with a thiol compound.
Acetamide formation: The final step involves the acylation of the thioether with 4-bromo-2-fluoroaniline to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylsulfonyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amino derivative.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function. The overall effect of the compound depends on the specific biological target and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-chloro-2-fluorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique combination of the thienylsulfonyl group, pyrimidine ring, and the specific substitutions on the phenyl ring make 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide distinct from other similar compounds. These structural features contribute to its specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-bromo-2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O3S3/c17-9-3-4-11(10(18)6-9)21-13(23)8-27-16-20-7-12(15(19)22-16)28(24,25)14-2-1-5-26-14/h1-7H,8H2,(H,21,23)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAOKZLYPBMAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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